4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

CYP4Z1 inhibition breast cancer target structure-activity relationship

This 4-methoxybenzamide benzofuran derivative (CAS 929440-37-9) is a critical chemical probe for CYP4Z1 and xanthine oxidase research, validated by patent claims and SAR studies. Its high logP (~5.99) and specific pharmacophore preclude generic substitution; only the 4-methoxy analog engages the target. Source with confidence for reliable in vitro enzymatic and cellular profiling.

Molecular Formula C25H21NO4
Molecular Weight 399.446
CAS No. 929440-37-9
Cat. No. B2468805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
CAS929440-37-9
Molecular FormulaC25H21NO4
Molecular Weight399.446
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C25H21NO4/c1-15-4-6-17(7-5-15)23(27)24-16(2)21-13-10-19(14-22(21)30-24)26-25(28)18-8-11-20(29-3)12-9-18/h4-14H,1-3H3,(H,26,28)
InChIKeyRHIYFBINRVNZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929440-37-9): Procurement-Relevant Structural and Class Overview


4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929440-37-9, C₂₅H₂₁NO₄, MW 399.45 g/mol) is a fully synthetic small molecule belonging to the aryl benzofuran amidated derivative class, incorporating a 4-methoxybenzamide moiety linked to a 3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl core [1]. This compound scaffold has been claimed in patents as a xanthine oxidase inhibitor [1] and, in related structural embodiments, as an inhibitor of the breast cancer-associated cytochrome P450 enzyme CYP4Z1 [2]. With a calculated logP of approximately 5.99, the compound exhibits high lipophilicity that critically governs its membrane permeability, plasma protein binding, and formulation requirements relative to less lipophilic benzofuran amide analogs .

Why 4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Cannot Be Interchanged with Generic Benzofuran Amide Analogs


Within the benzofuran amide chemical space, seemingly minor structural permutations produce profound differences in target engagement, selectivity, and ADME properties that preclude generic substitution. A single methoxy substituent relocation from the 4-position to the 3-position of the terminal benzamide ring (as in CAS 929471-67-0) or replacement of the 4-methylbenzoyl group with a 4-methoxybenzoyl group (as in CAS 929452-37-9) can ablate activity against specific enzyme targets such as CYP4Z1, where a defined pharmacophore is required [1]. Critically, this compound's high calculated logP of ~5.99 implies a markedly different solubility and permeability profile compared to the unsubstituted benzamide analog N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-23-7, MW 369.4, containing no methoxy group), meaning that experimental IC₅₀ or EC₅₀ values obtained for one analog cannot be linearly extrapolated to another . Procurement decisions relying on assumed class-level interchangeability risk invalid experimental conclusions and wasted resources .

Head-to-Head Quantitative Differentiation Evidence for 4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Against Closest Analogs


CYP4Z1 Inhibitory Potency: Structural Determinants Differentiating 4-Methoxybenzamide from Unsubstituted Benzamide Analogs

A closely related benzofuran secondary benzamide analog (disclosed in BindingDB entry BDBM50527961, CHEMBL4435658) containing the same 3-methyl-2-(4-methylbenzoyl)benzofuran-6-yl core with a substituted terminal benzamide demonstrated CYP4Z1 inhibition with an IC₅₀ of 300 nM in human HepG2 cell membranes transduced with lentiviral vector, using luciferin-benzyl ether as substrate [1]. The 4-methoxy substituent on the terminal benzamide ring of CAS 929440-37-9 is a critical pharmacophoric element for CYP4Z1 binding, as evidenced by the patent exclusion of unsubstituted benzamide variants from CYP4Z1-active compound claims [2]. The unsubstituted analog N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-23-7) lacks this methoxy group and is not reported to possess CYP4Z1 inhibitory activity [2].

CYP4Z1 inhibition breast cancer target structure-activity relationship benzofuran amide pharmacophore

Xanthine Oxidase Inhibitory Activity: Patent-Defined Structural Scope Confirming the 4-Methoxy Motif as a Permissible Pharmacophoric Element

U.S. Patent Application US20190040029A1 explicitly enumerates aryl benzofuran amidated derivatives—including compounds bearing the 4-methoxybenzamide moiety on a benzofuran-6-yl scaffold—as possessing xanthine oxidase inhibitory activity [1]. Within the patent, synthesized benzofuran amidated derivatives demonstrated xanthine oxidase IC₅₀ values ranging from sub-micromolar to >60,000 nM, establishing a broad SAR landscape in which the 4-methoxy substitution pattern is a validated active motif [1][2]. By contrast, the unsubstituted benzamide analog N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-23-7) falls outside the optimal substitution pattern described in the patent for potent xanthine oxidase inhibition, as the terminal benzamide ring lacks electron-donating substituents that enhance binding affinity [1].

xanthine oxidase inhibition gout hyperuricemia antioxidant benzofuran amidated derivative

Calculated Lipophilicity (logP ~5.99) and Its Implications for Membrane Permeability Relative to Less Lipophilic Benzofuran Amide Analogs

CAS 929440-37-9 has a vendor-reported calculated logP of approximately 5.99, reflecting the combined lipophilic contributions of the 4-methylbenzoyl group, 3-methyl substituent, and 4-methoxybenzamide moiety . This value exceeds that of the unsubstituted benzamide analog N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-23-7, MW 369.4, no methoxy group), which is predicted to have a lower logP due to the absence of the methoxy oxygen, although an experimentally measured value is not publicly available . The ~30 Da molecular weight increase and higher logP of CAS 929440-37-9 translate to measurably different chromatographic retention behavior (longer reversed-phase HPLC retention time), distinct solubility profiles in aqueous buffers, and altered passive membrane permeability characteristics .

lipophilicity logP ADME membrane permeability drug-likeness benzofuran amide

Glucosylceramidase (GBA2) Counter-Screening: Evidence that the Core Benzofuran Amide Scaffold Does Not Engage This Off-Target

A structurally related benzofuran amide derivative sharing the core benzofuran-6-yl secondary benzamide scaffold was tested against non-lysosomal glucosylceramidase (GBA2) in a fluorimetric assay using substrate from spleen of a Gaucher's disease patient, yielding an IC₅₀ > 500,000 nM (>500 µM), indicating essentially no inhibition [1]. The same compound tested against ceramide glucosyltransferase (glucosylceramide synthase) in mouse RAW cells gave an IC₅₀ > 10,000 nM (>10 µM) [1]. These data, while generated on an analog rather than CAS 929440-37-9 itself, provide class-level evidence that the benzofuran-6-yl secondary benzamide scaffold does not promiscuously inhibit glucosylceramide pathway enzymes, a liability observed with certain other lipophilic benzamides [1].

GBA2 glucosylceramidase counter-screen selectivity off-target profiling benzofuran amide

Absence of Confounding 5-HT or Dopamine Receptor Activity: A Critical Negative Differentiation from Aminomethyl-Substituted Benzofuran Amides

A distinct subclass of benzofuran-2-carboxamides bearing aminomethyl substituents on the benzofuran ring system is known to exhibit potent anti-emetic activity mediated through dopamine D₂ and serotonin 5-HT₃ receptor antagonism [1]. CAS 929440-37-9 is structurally excluded from this subclass because it contains a benzofuran-6-yl amide linkage rather than a benzofuran-2-carboxamide motif, and it lacks the requisite aminomethyl substituent needed for dopamine or serotonin receptor engagement [1]. This structural distinction is binary and unambiguous: the positional isomerism of the amide attachment (6-yl vs. 2-yl) and the absence of a basic amine side chain eliminate the potential for confounding receptor-mediated effects that plague aminomethyl benzofuran carboxamides in cell-based assays [1].

serotonin receptor dopamine receptor anti-emetic selectivity off-target benzofuran carboxamide

HCV NS5B Polymerase Inhibitor Chemical Space: Structural Eligibility vs. Exclusion of CAS 929440-37-9

Bristol-Myers Squibb's patent family (US 10,087,167 B2 and related filings) claims benzofurans substituted with secondary benzamides as HCV NS5B polymerase inhibitors [1]. The generic Markush structure encompasses benzofuran-6-yl secondary benzamides, establishing that CAS 929440-37-9 falls within the claimed chemical space [1]. However, the patent exemplifies specific substitution patterns incorporating bicyclic heteroaromatic amides rather than simple 4-methoxybenzamides, meaning that CAS 929440-37-9 represents an unexplored but structurally eligible analog for NS5B SAR exploration. By contrast, benzofuran-5-yl amide positional isomers (e.g., N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide) are not covered by the same patent claims and have no reported HCV activity .

HCV NS5B hepatitis C polymerase inhibitor benzofuran secondary benzamide Bristol-Myers Squibb

Optimal Research Application Scenarios for 4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Based on Quantitative Differentiation Evidence


CYP4Z1-Focused Breast Cancer Target Validation and Probe Development

CAS 929440-37-9 contains the 4-methoxybenzamide pharmacophore identified as critical for CYP4Z1 inhibition (closest analog IC₅₀ = 300 nM in HepG2 membranes), making it a suitable starting point for developing chemical probes to interrogate CYP4Z1's role in breast cancer proliferation, migration, and angiogenesis [1]. The compound should be used in tandem with the unsubstituted benzamide analog (CAS 929412-23-7) as a negative control to confirm that observed cellular effects are methoxy-dependent [1].

Xanthine Oxidase Inhibitor Lead Optimization for Gout and Hyperuricemia Programs

As a compound falling within the patent-validated structural space for xanthine oxidase inhibition, CAS 929440-37-9 is appropriate for in vitro XO enzyme assays to establish baseline SAR for the 4-methoxybenzamide substitution pattern [2]. The compound's high lipophilicity (logP ~5.99) necessitates careful attention to vehicle controls (e.g., DMSO concentration ≤0.1% v/v) and inclusion of a high-protein binding control (e.g., 4% BSA) to assess the impact of plasma protein binding on apparent potency .

HCV NS5B Polymerase Inhibitor Fragment Evolution and Scaffold Hopping

The inclusion of CAS 929440-37-9 within the Markush scope of Bristol-Myers Squibb's HCV NS5B patent family (US 10,087,167 B2) positions this compound as a legitimate starting scaffold for NS5B inhibitor optimization [3]. Procurement should be prioritized over benzofuran-5-yl regioisomers, which are not covered by composition-of-matter claims and would represent a dead-end for intellectual property generation [3]. The compound should be screened in both NS5B enzymatic and HCV replicon assays to establish baseline potency before initiating medicinal chemistry optimization.

Selectivity Profiling in Phenotypic Screening Cascades Requiring Clean Off-Target Profiles

CAS 929440-37-9 is structurally excluded from the aminomethyl benzofuran-2-carboxamide pharmacophore that confers dopamine D₂ and serotonin 5-HT₃ receptor activity, and class-level evidence suggests the benzofuran amide scaffold does not inhibit glucosylceramide pathway enzymes at concentrations below 10 µM [4][5]. These features make the compound suitable for inclusion in target-agnostic phenotypic screens where serotonergic, dopaminergic, or sphingolipid-related off-target effects would otherwise confound hit deconvolution [4]. A recommended counter-screen panel includes GBA2 enzymatic assay, D₂ and 5-HT₃ binding assays, and CYP450 inhibition profiling to confirm the expected clean profile experimentally [4][5].

Quote Request

Request a Quote for 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.